6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one
Description
6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one is a cyclohexadienone derivative featuring a benzimidazolylidene substituent at position 6 and a hydroxyl group at position 2. The benzimidazolylidene moiety introduces a carbene-like character, enhancing its reactivity in metal coordination and catalytic processes .
Properties
CAS No. |
67370-34-7 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H10N2O2/c16-11-7-3-4-8(12(11)17)13-14-9-5-1-2-6-10(9)15-13/h1-7,16-17H,(H,14,15) |
InChI Key |
VVGBEMSCSVQJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-(1H-benzimidazol-2-yl)- typically involves the condensation of o-phenylenediamine with catechol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization reactions. The use of continuous flow reactors and microwave-assisted synthesis has been explored to improve the efficiency and yield of these processes .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 3-(1H-benzimidazol-2-yl)- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential anticancer and antiparasitic activities.
Industry: Utilized in the development of sensors and catalysts.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 3-(1H-benzimidazol-2-yl)- involves its interaction with various molecular targets:
Antioxidant Activity: The compound can scavenge free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The target compound shares structural similarities with several cyclohexadienone derivatives, differing primarily in substituents and functional groups. Key analogues include:
Table 1: Structural and Physical Properties of Selected Cyclohexadienone Derivatives
Hydrogen Bonding and Crystallographic Behavior
- Benzimidazolylidene Derivative : Expected to exhibit strong hydrogen bonding due to the hydroxyl and carbene-like nitrogen, similar to the O–H⋯O dimers observed in the nitro-substituted analogue .
- Schiff Base Derivatives: Intramolecular N–H⋯O bonds stabilize planar conformations, as seen in (Z)-6-[(5-chloro-2-methoxyanilino)-methylidene]-2-hydroxycyclohexa-2,4-dien-1-one .
- Thiadiazole-Fused Systems : Sulfonyl groups (SO₂) contribute to distinct IR absorptions (1340–1165 cm⁻¹) and influence crystal packing via S⋯O interactions .
Biological Activity
The compound 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one is a derivative of benzimidazole, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their potential therapeutic applications, including anti-parasitic, anti-cancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H11N3O2
- Molecular Weight : 229.25 g/mol
- IUPAC Name : 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one
The biological activity of 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one is largely attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Antiparasitic Activity : Similar to other benzimidazole derivatives, it exhibits activity against protozoan parasites such as Trypanosoma and Leishmania species.
- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Antiparasitic Activity
Recent studies have evaluated the efficacy of this compound against various parasitic infections:
| Compound | Target Parasite | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one | Trypanosoma cruzi | <5 | >30 |
| 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one | Leishmania spp. | <10 | >20 |
These findings suggest a promising profile for the compound in treating trypanosomiasis and leishmaniasis with minimal toxicity to mammalian cells.
Case Studies
Several case studies have demonstrated the efficacy of benzimidazole derivatives in treating parasitic infections:
-
Study on Trypanosoma cruzi :
- In vitro assays showed that derivatives similar to 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one significantly reduced the viability of T. cruzi epimastigotes.
- In vivo studies indicated that treatment with these derivatives led to a survival rate improvement in infected models compared to standard treatments like Benznidazole.
-
**Study on Leishmania spp.:
- Compounds structurally related to this benzimidazole derivative were tested against various strains of Leishmania. Results indicated a reduction in parasite load and enhanced survival rates in treated groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
